molecular formula C8H19ClN2 B12345246 N,N-diethylpyrrolidin-3-amine;hydrochloride CAS No. 20984-82-1

N,N-diethylpyrrolidin-3-amine;hydrochloride

Cat. No.: B12345246
CAS No.: 20984-82-1
M. Wt: 178.70 g/mol
InChI Key: QXBKGXAREGTDCM-UHFFFAOYSA-N
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Description

N,N-diethylpyrrolidin-3-amine;hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylpyrrolidin-3-amine;hydrochloride typically involves the alkylation of pyrrolidine with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+DiethylamineN,N-diethylpyrrolidin-3-amine\text{Pyrrolidine} + \text{Diethylamine} \rightarrow \text{N,N-diethylpyrrolidin-3-amine} Pyrrolidine+Diethylamine→N,N-diethylpyrrolidin-3-amine

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

N,N-diethylpyrrolidin-3-amine+HClThis compound\text{N,N-diethylpyrrolidin-3-amine} + \text{HCl} \rightarrow \text{this compound} N,N-diethylpyrrolidin-3-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylpyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N,N-diethylpyrrolidin-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N,N-diethylpyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpyrrolidin-3-amine
  • N,N-diethylpiperidin-3-amine
  • N,N-diethylmorpholin-3-amine

Uniqueness

N,N-diethylpyrrolidin-3-amine;hydrochloride is unique due to its specific structural features and reactivity

Properties

CAS No.

20984-82-1

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

N,N-diethylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-3-10(4-2)8-5-6-9-7-8;/h8-9H,3-7H2,1-2H3;1H

InChI Key

QXBKGXAREGTDCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCNC1.Cl

Origin of Product

United States

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